molecular formula C13H18N2O2 B049545 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) CAS No. 122936-62-3

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)

Cat. No. B049545
M. Wt: 234.29 g/mol
InChI Key: GCJXWQHTWPYJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is an organic compound with a molecular formula of C12H18N2O2. This compound is commonly known as 2-tert-butyl-4-isopropylidene-5-pyrimidineacetic acid and is a pyrimidine derivative. It has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-viral activities.

Mechanism Of Action

The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to the induction of apoptosis in cancer cells through the activation of the caspase cascade. The anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is believed to be due to its ability to inhibit viral replication.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase cascade. Furthermore, it has been reported to exhibit potent anti-viral activity against HIV and HSV.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the research of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI). One potential area of research is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) warrants further investigation, particularly in the context of emerging viral diseases such as COVID-19. Finally, the potential of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored further.

Scientific Research Applications

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to exhibit potent anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

CAS RN

122936-62-3

Product Name

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-tert-butylpyrimidin-5-yl)-3-methylbut-2-enoic acid

InChI

InChI=1S/C13H18N2O2/c1-8(2)10(11(16)17)9-6-14-12(15-7-9)13(3,4)5/h6-7H,1-5H3,(H,16,17)

InChI Key

GCJXWQHTWPYJQP-UHFFFAOYSA-N

SMILES

CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C

Canonical SMILES

CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C

synonyms

5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide 0.24 g) and ethyl 2-[2-(1,1-dimethylethyl)pyrimidin-5-yl]-3-methylbut-2-enoate (0.4 g) in isopropanol (10 cm3) and water (2 cm3) was heated to the reflux temperature for a period of 3 hours. After cooling to the ambient temperature the crude reaction mixture was concentrated by evaporation of the solvent under reduced pressure, and the residue was dissolved in water, and extracted with ethyl acetate. The aqueous portion was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The combined organic extracts were washed with water, dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure to give 2-[2-(1,1-dimethylethyl)pyrimidin-5-yl]-3-methylbut-2-enoic acid, containing a small amount of 2-[2-(1,1-dimethylethyl)pyrimidin-5-yl]-3-methylbut-3-enoic acid. The crude produce was used without further purification.
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
ethyl 2-[2-(1,1-dimethylethyl)pyrimidin-5-yl]-3-methylbut-2-enoate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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